1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Description
1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a structurally complex organic compound featuring:
- A 2,5-dioxopyrrolidine core substituted at position 1 with a 5-chloro-2-methylphenyl group.
- A piperidine-4-carboxamide moiety attached at position 3 of the pyrrolidinone ring.
Properties
IUPAC Name |
1-[1-(5-chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-10-2-3-12(18)8-13(10)21-15(22)9-14(17(21)24)20-6-4-11(5-7-20)16(19)23/h2-3,8,11,14H,4-7,9H2,1H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIABZFFIBGGTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of 5-chloro-2-methylphenyl isocyanate with a suitable pyrrolidinyl precursor under controlled conditions.
Coupling with piperidinecarboxamide: The pyrrolidinyl intermediate is then coupled with piperidinecarboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Research has demonstrated that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies suggest that derivatives of dioxopyrrolidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of 1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide may enhance its efficacy against certain cancer types .
- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems, making it a candidate for further exploration in neuropharmacology .
- Antimicrobial Properties : There is emerging evidence that compounds with similar structural motifs exhibit antimicrobial activity. This compound could be evaluated for its effectiveness against various bacterial strains .
Applications in Drug Development
The unique structural characteristics of this compound make it a valuable candidate for drug development:
- Lead Compound for Synthesis : It can serve as a lead compound for synthesizing analogs with improved potency and selectivity against specific targets in cancer therapy or infectious diseases.
- Pharmacokinetic Studies : Understanding the pharmacokinetics of this compound will be crucial for determining its suitability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are necessary to assess its viability as a drug candidate .
Case Studies
Several case studies have investigated the applications of similar compounds:
- Case Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry examined a series of dioxopyrrolidine derivatives and their effects on cancer cell lines. The study found that modifications to the piperidine ring significantly enhanced cytotoxicity against breast cancer cells .
- Neuroprotective Research : Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models.
- Antimicrobial Evaluation : A recent study tested various piperidine-based compounds against resistant bacterial strains. The findings suggested that certain derivatives exhibited potent activity, indicating a promising avenue for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and biological activity can be contextualized by comparing it to analogs with shared or modified functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparisons
Key Insights from Comparisons:
Replacing the carboxamide with a hydrazide (as in ) introduces additional hydrogen-bonding capacity but may reduce metabolic stability.
Core Modifications :
- Compounds with pyrimidine or pyridazine rings (e.g., ) exhibit enhanced π-π stacking interactions but lack the conformational rigidity of the dioxopyrrolidine core.
- Piperazine sulfonyl groups (e.g., ) improve solubility but may introduce off-target effects due to sulfonyl’s promiscuity in kinase binding.
Biological Activity: The target compound’s dioxopyrrolidine-piperidine-carboxamide scaffold is associated with CNS activity in analogs (e.g., modulation of serotonin or dopamine receptors) .
Biological Activity
The compound 1-[1-(5-Chloro-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Basic Information
- Chemical Formula : C26H26Cl2N4O4
- Molecular Weight : 529.41504 g/mol
- CAS Number : Not specified in the sources.
Structural Features
The compound features a piperidine ring, a dioxopyrrolidin moiety, and a chloro-substituted aromatic ring. Its unique structure may contribute to its biological activities, particularly in neuropharmacology and anti-inflammatory responses.
| Feature | Description |
|---|---|
| Aromatic Ring | 5-Chloro-2-methylphenyl |
| Dioxopyrrolidin Moiety | Present |
| Piperidine Ring | Present |
| Functional Groups | Amide group, chloro substituent |
Neuroprotective Effects
Recent studies have indicated that similar compounds with dioxopyrrolidin structures exhibit neuroprotective properties. For instance, derivatives have shown the ability to inhibit amyloid-beta aggregation, which is crucial for Alzheimer's disease treatment. The mechanism often involves blocking the NF-κB signaling pathway and reducing oxidative stress by chelating biometals like Cu²⁺ .
Anti-inflammatory Activity
Compounds with similar structural frameworks have been reported to possess significant anti-inflammatory activity. They can inhibit nitric oxide production and pro-inflammatory cytokines, contributing to their therapeutic potential in conditions characterized by inflammation .
Anticancer Potential
The biological evaluation of related pyrazole derivatives has demonstrated anticancer activity. These compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure-activity relationship studies suggest that modifications to the aromatic rings can enhance efficacy against specific cancer types.
Case Studies
- Neuroprotective Activity :
- Anti-inflammatory Response :
- Anticancer Efficacy :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the aromatic rings and the piperidine moiety can significantly influence its pharmacological properties.
Key Findings from SAR Studies
- Substituents on the aromatic ring can modulate lipophilicity and bioavailability.
- The presence of electron-withdrawing groups (like chlorine) enhances potency against certain targets.
- The dioxopyrrolidin structure is essential for maintaining neuroprotective activity.
Q & A
Q. What computational tools are suitable for predicting metabolic stability and toxicity profiles?
- Answer: Use in silico platforms like ADMET Predictor™ or SwissADME to estimate CYP450 metabolism, plasma protein binding, and hepatotoxicity. Molecular dynamics simulations can model interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify vulnerable sites for structural modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
